molecular formula C7H6BrFO B8168709 1-Bromo-2-fluoro-4-methoxy(d3)benzene

1-Bromo-2-fluoro-4-methoxy(d3)benzene

Cat. No.: B8168709
M. Wt: 208.04 g/mol
InChI Key: XANVIFOBBVAKCY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-4-methoxy(d3)benzene (CAS: 458-50-4) is a deuterated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and a deuterated methoxy group (-OCD₃) at position 4 on the benzene ring. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing (Br, F) and electron-donating (methoxy) substituents, which modulate reactivity in cross-coupling reactions like Suzuki-Miyaura .

Properties

IUPAC Name

1-bromo-2-fluoro-4-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANVIFOBBVAKCY-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-methoxy(d3)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Positional Isomers

  • 1-Bromo-2-fluoro-3-methoxybenzene (CAS: 204654-94-4)
    • Structure : Bromine (1), fluorine (2), methoxy (3).
    • Key Differences : Methoxy at position 3 instead of 3. This positional isomer exhibits distinct electronic effects, altering its reactivity in electrophilic substitution reactions. NMR data for similar compounds (e.g., 1-Bromo-4-fluoro-2,3-dimethylbenzene in ) shows chemical shifts sensitive to substituent proximity (e.g., δ 7.98 ppm for aromatic protons) .
    • Applications : Less common in pharmaceutical synthesis compared to the 4-methoxy derivative due to steric and electronic hindrance .

Substituent Variants

  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

    • Structure : Bromine (4), fluorine (2), trifluoromethoxy (-OCF₃) (1).
    • Key Differences : Trifluoromethoxy is a stronger electron-withdrawing group than methoxy, enhancing stability against nucleophilic attack. The altered substituent positions (Br at 4 vs. 1) further differentiate reactivity .
    • Applications : Used in fluorinated polymer synthesis and agrochemicals due to enhanced thermal and oxidative stability .
  • 1-Bromo-4-fluoro-2-methylbenzene (CAS: 452-63-1) Structure: Bromine (1), fluorine (4), methyl (2). Key Differences: Methyl group (electron-donating) replaces methoxy, reducing polarity and solubility in polar solvents. NMR data for related compounds (e.g., δ 2.36 ppm for methyl protons in ) highlights alkyl vs. alkoxy spectral distinctions . Applications: Intermediate in dyes and surfactants where non-polar characteristics are advantageous .

Functional Group Modifications

  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5) Structure: Bromine (1), fluorine (3), methoxy (2), nitro (4). Key Differences: Nitro group introduces strong electron-withdrawing effects, increasing acidity of adjacent protons (pKa ~7–8) and reactivity in reduction reactions. Safety data (H302, H315, H319, H335) indicate higher toxicity compared to non-nitro analogs . Applications: Explosives precursor and specialty chemical synthesis .

Comparative Data Table

Compound Name CAS Substituents (Positions) Key Properties/Applications Reference
1-Bromo-2-fluoro-4-methoxybenzene 458-50-4 Br (1), F (2), OCH₃ (4) Pharmaceutical intermediate, 98% purity
1-Bromo-2-fluoro-3-methoxybenzene 204654-94-4 Br (1), F (2), OCH₃ (3) Steric hindrance limits reactivity
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Br (4), F (2), OCF₃ (1) Fluoropolymer synthesis
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 Br (1), F (4), CH₃ (2) Dye/surfactant intermediate
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br (1), F (3), OCH₃ (2), NO₂ (4) High toxicity, explosives precursor

Q & A

Q. Methodology :

  • Deuterated Methoxy Group Introduction : Use deuterated methylating agents (e.g., CD3I or (CD3)2SO4) in nucleophilic substitution reactions. For example, react 1-bromo-2-fluoro-4-hydroxybenzene with deuterated methyl iodide under basic conditions (K2CO3/DMF) to introduce the -OCD3 group .
  • Halogenation Control : Optimize bromination/fluorination sequence to avoid isotopic scrambling. Bromine is typically introduced first due to its lower reactivity compared to fluorine, ensuring regioselectivity .
  • Purification : Use flash column chromatography (5-10% ethyl acetate/hexane) to isolate the product, followed by deuterium NMR to confirm deuteration efficiency .

(Advanced) How does deuteration at the methoxy group influence reaction kinetics or spectroscopic analysis?

Q. Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in SNAr or cross-coupling reactions. Deuterium’s lower zero-point energy can slow reactions involving C-D bond cleavage, providing mechanistic insights .
  • NMR Analysis : Utilize ²H NMR to track deuterium incorporation and ¹⁹F NMR for monitoring electronic effects. Deuteration reduces signal splitting in ¹H NMR, simplifying aromatic region interpretation .
  • Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns (M+3 peak for three deuteriums), ensuring synthetic fidelity .

(Basic) What analytical techniques are critical for characterizing this compound?

Q. Methodology :

  • Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water) to assess purity (>95% by GC, as in ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8-7.5 ppm) and methoxy group (δ ~3.8 ppm). Absence of -OCH3 signals in ¹H NMR confirms deuteration .
    • FT-IR : Confirm C-D stretching (~2100-2200 cm⁻¹) and C-Br/F vibrations (500-700 cm⁻¹) .
  • X-ray Crystallography : Use SHELX software (SHELXL-2018) for single-crystal structure determination, resolving halogen positioning and deuteration sites .

(Advanced) How can computational modeling predict reactivity or regioselectivity in derivatives?

Q. Methodology :

  • DFT Calculations : Employ Gaussian or ORCA to model electronic effects. For example, calculate Fukui indices to predict electrophilic attack sites on the aromatic ring .
  • Molecular Dynamics : Simulate isotopic effects on reaction pathways (e.g., C-D vs. C-H bond cleavage energy barriers) using software like GROMACS .
  • PubChem Data Integration : Cross-reference experimental properties (e.g., boiling points in ) with computed values (e.g., dipole moments) to validate models .

(Basic) What safety protocols are essential for handling this compound?

Q. Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H333 hazard code, as in ).
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as halogenated waste (UN 3265, per ).
  • Storage : Store in amber glass vials at 2-8°C, away from light and moisture to prevent decomposition .

(Advanced) How to resolve contradictions in reported physical properties (e.g., boiling points)?

Q. Methodology :

  • Data Triangulation : Compare literature values (e.g., bp 61°C at 35 mmHg in vs. 150-151°C at ambient pressure in ). Adjust for pressure differences using Antoine equation calculations.
  • Experimental Validation : Re-measure properties using calibrated equipment (e.g., differential scanning calorimetry for melting points) .
  • Batch Variability Analysis : Test multiple synthesis batches to assess isotopic purity impacts (e.g., 98 atom% D in vs. >95% in ) .

(Advanced) What strategies optimize deuteration efficiency in large-scale synthesis?

Q. Methodology :

  • Isotopic Exchange Catalysis : Use Pd/C or RhCl3 in D2O to enhance deuterium incorporation post-synthesis .
  • Flow Chemistry : Implement continuous-flow reactors for precise control of reaction time/temperature, minimizing deuterium loss .
  • Quality Control : Monitor deuteration via LC-MS and adjust reagent stoichiometry dynamically based on real-time data .

(Basic) How to troubleshoot low yields in coupling reactions using this compound?

Q. Methodology :

  • Catalyst Screening : Test Pd(PPh3)4, CuI, or Ni(COD)2 for Suzuki or Ullmann couplings. Optimize ligand ratios (e.g., 1:2 Pd:ligand) .
  • Solvent Effects : Use anhydrous THF or DMF to stabilize intermediates. Add molecular sieves to scavenge moisture .
  • Temperature Gradients : Perform reactions under microwave irradiation (100-150°C) to accelerate slow steps .

(Advanced) How to assess environmental impacts of halogenated deuterated compounds?

Q. Methodology :

  • Ecotoxicology Assays : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to evaluate aquatic toxicity (H410 hazard code, per ).
  • Degradation Studies : Expose compounds to UV light or soil microbes, tracking deuterium retention via isotope-ratio MS .
  • Lifecycle Analysis : Model atmospheric release using EPI Suite software, focusing on ozone depletion potential (ODP) from bromine/fluorine .

(Advanced) What are the challenges in crystallizing deuterated aromatic compounds?

Q. Methodology :

  • Crystal Growth : Use slow vapor diffusion (ether/pentane) to grow single crystals. Deuteration can alter crystal packing, requiring iterative solvent screening .
  • Neutron Diffraction : Leverage deuterium’s neutron scattering cross-section for precise hydrogen/deuterium position mapping (e.g., SHELXD for phase refinement) .
  • Thermal Analysis : Compare DSC profiles of deuterated vs. non-deuterated crystals to study isotopic effects on melting behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.